Benzyl(2-methylpropoxy)amine hydrochloride
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Overview
Description
Benzyl(2-methylpropoxy)amine hydrochloride is a chemical compound with the molecular formula C11H17NOCl. It is a derivative of benzylamine where the amine group is substituted with a 2-methylpropoxy group and a hydrochloride counterion. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The starting material, benzylamine, can be synthesized through the reduction of benzyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution Reaction: Benzylamine is then reacted with 2-methylpropyl chloride in the presence of a base such as triethylamine to form benzyl(2-methylpropoxy)amine.
Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized reaction vessels and continuous flow systems to ensure efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl(2-methylpropoxy)amine oxide.
Reduction: Reduction reactions can convert this compound to benzylamine.
Substitution: Substitution reactions can replace the 2-methylpropoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using various alkyl halides and bases.
Major Products Formed:
Oxidation: Benzyl(2-methylpropoxy)amine oxide.
Reduction: Benzylamine.
Substitution: Various substituted benzylamines depending on the alkyl halide used.
Scientific Research Applications
Benzyl(2-methylpropoxy)amine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzyl(2-methylpropoxy)amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the 2-methylpropoxy group.
N-benzyl-N-methylamine: Contains a methyl group instead of the 2-methylpropoxy group.
Benzyl(2-ethylpropoxy)amine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: Benzyl(2-methylpropoxy)amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-methylpropoxy)-1-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-10(2)9-13-12-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTAUFUFBKYYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CONCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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